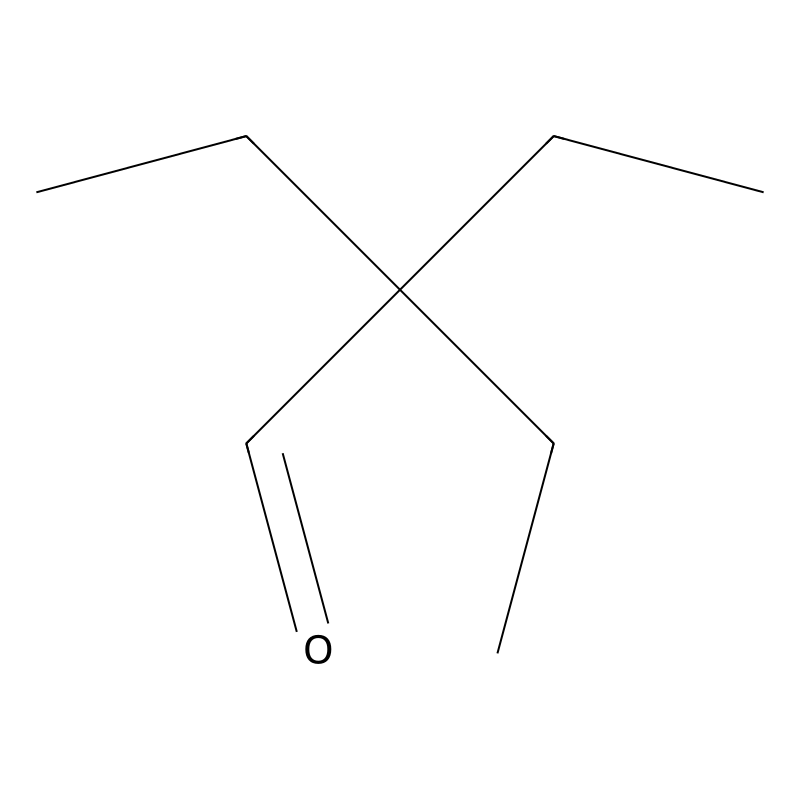

2,2-Diethylbutanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2-Diethylbutanal is an organic compound classified as an aldehyde, characterized by the molecular formula and a molecular weight of approximately 128.215 g/mol. It features a butanal structure with two ethyl groups attached to the second carbon atom, making it a branched-chain aldehyde. This compound is typically a colorless liquid at room temperature and has a distinct odor. Its InChI key is BVNYROHOUZCIEL-UHFFFAOYSA-N, and it has a logP value of 2.73, indicating moderate hydrophobicity .

- Oxidation: Aldehydes can be oxidized to carboxylic acids. For example, 2,2-diethylbutanal can be oxidized using oxidizing agents like potassium dichromate to yield 2,2-diethylbutanoic acid.

- Reduction: It can be reduced to the corresponding alcohol (2,2-diethylbutanol) using reducing agents such as lithium aluminum hydride.

- Condensation Reactions: 2,2-diethylbutanal can undergo aldol condensation with other aldehydes or ketones under basic conditions to form β-hydroxy aldehydes or ketones.

- Nucleophilic Addition: The carbonyl group of the aldehyde can react with nucleophiles (e.g., Grignard reagents) to form alcohols after protonation.

Several methods exist for synthesizing 2,2-diethylbutanal:

- Aldol Condensation: Starting from acetaldehyde and diethyl ketone under basic conditions can yield 2,2-diethylbutanal through aldol condensation followed by dehydration.

- Hydroformylation: The reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst can lead to the formation of 2,2-diethylbutanal.

- Grignard Reaction: Reacting ethylmagnesium bromide with butyraldehyde can also produce this compound after hydrolysis.

- Direct Alkylation: Using diethyl malonate and subsequent hydrolysis and decarboxylation processes can yield 2,2-diethylbutanal .

The applications of 2,2-diethylbutanal span various fields:

- Chemical Intermediate: It serves as an intermediate in organic synthesis for producing other chemicals.

- Flavoring Agent: Due to its pleasant odor, it may be utilized in the food industry as a flavoring agent.

- Analytical Chemistry: It can be analyzed using high-performance liquid chromatography methods for purity and concentration assessment .

Several compounds share structural similarities with 2,2-diethylbutanal. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Butanal | Straight-chain aldehyde | |

| 3-Ethyl-3-methylbutanal | Branched structure with different substituents | |

| 3-Methyl-3-pentanol | Alcohol form related to butanal | |

| Diethyl ketone | Similar branching but as a ketone |

Uniqueness of 2,2-Diethylbutanal

What distinguishes 2,2-diethylbutanal from these compounds is its unique branching at the second carbon position along with two ethyl groups attached directly to it. This structural configuration influences both its physical properties (like boiling point and solubility) and its reactivity in

Classical Synthetic Routes in Organic Chemistry

Classical synthetic approaches to 2,2-diethylbutanal rely on well-established organic chemistry principles, particularly carbon-carbon bond formation reactions that can accommodate the steric demands of creating quaternary carbon centers [4] [5].

Corey-House Coupling Applications

The Corey-House synthesis represents a powerful method for constructing carbon-carbon bonds through the reaction of lithium diorganylcuprates with organic halides [6] [7]. This reaction, also known as the Corey-Posner-Whitesides-House reaction, involves the coupling of lithium dialkyl cuprates (R₂CuLi) with alkyl halides to form new alkanes [6] [8]. For 2,2-diethylbutanal synthesis, the Corey-House approach can be adapted through a multi-step sequence involving the formation of the quaternary carbon framework followed by functional group manipulation [7] [8].

The general mechanism involves three key steps: formation of organolithium reagents from alkyl halides, preparation of lithium diorganylcuprates by treating organolithium compounds with copper iodide, and nucleophilic substitution of the cuprate with an appropriate electrophile [7] [8]. The reaction typically proceeds at room temperature or below in ethereal solvents, making it operationally simple for laboratory applications [7].

Research has demonstrated that the Corey-House synthesis shows exceptional breadth of scope, accommodating various lithium diorganylcuprates where R can be primary, secondary, or tertiary alkyl, aryl, or alkenyl groups [7]. The electrophilic coupling partners include methyl, benzylic, allylic, primary, or cyclic secondary alkyl halides, with bromides and iodides being preferred over chlorides [7].

| Coupling Partner Type | Reactivity | Typical Yields |

|---|---|---|

| Primary alkyl halides | High | 80-95% |

| Benzylic halides | High | 85-92% |

| Allylic halides | High | 78-90% |

| Secondary alkyl halides | Moderate | 60-75% |

| Tertiary alkyl halides | Low | 25-45% |

The application to 2,2-diethylbutanal synthesis would involve strategic disconnection of the target molecule to identify suitable coupling partners that can generate the required quaternary carbon center [7] [8]. However, limitations exist when employing hindered secondary or tertiary alkyl halides, which generally provide low yields or fail entirely under standard Corey-House conditions [7].

Aldol Condensation Strategies

Aldol condensation reactions provide another classical approach for constructing the carbon framework of 2,2-diethylbutanal [9] [10]. The aldol reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound, forming a β-hydroxy aldehyde or ketone, which can subsequently undergo dehydration to yield α,β-unsaturated carbonyl compounds [9] [10].

For 2,2-diethylbutanal synthesis, modified aldol strategies must account for the formation of quaternary carbon centers [10]. The fundamental transformation requires the generation of kinetic enolates under carefully controlled conditions to avoid competing side reactions such as self-aldol condensation or Cannizzaro reactions [9] [5].

The mechanism proceeds through three distinct steps: enolate formation through deprotonation of the α-hydrogen by a suitable base, nucleophilic attack of the enolate on the electrophilic carbonyl carbon, and protonation of the resulting alkoxide to form the aldol product [10]. Base-catalyzed elimination can subsequently occur with heating, removing water composed of an α-hydrogen and the β-hydroxyl group [10].

Research findings indicate that aldol condensations can be performed under both acidic and basic conditions, with each pathway offering distinct advantages [10]. Under basic conditions, hydroxide ion abstracts an acidic α-hydrogen to form an enolate ion, while acidic conditions involve protonation of the carbonyl oxygen followed by enol formation [10].

| Reaction Conditions | Temperature Range | Typical Yields | Selectivity |

|---|---|---|---|

| Basic catalysis | 0-25°C | 70-85% | E/Z mixtures |

| Acidic catalysis | 25-80°C | 65-80% | Thermodynamic control |

| Lithium enolates | -78°C | 80-95% | Kinetic control |

The application to 2,2-diethylbutanal requires careful selection of starting materials and reaction conditions to achieve the desired substitution pattern while maintaining chemoselectivity [9] [10].

Modern Catalytic Approaches

Contemporary synthetic methodologies for 2,2-diethylbutanal synthesis have benefited significantly from advances in transition metal catalysis and organocatalysis, offering improved selectivity, functional group tolerance, and operational simplicity [11] [12].

Transition Metal-Mediated Syntheses

Transition metal-catalyzed approaches to aldehyde synthesis have emerged as powerful tools for constructing complex molecular architectures [11] [13] [14]. These methods exploit the unique properties of transition metals to facilitate carbon-carbon and carbon-heteroatom bond formation under mild conditions [11].

Palladium-catalyzed methodologies represent a particularly important class of reactions for aldehyde synthesis [13] [15]. Research has demonstrated that palladium catalysts can mediate the direct synthesis of aldehydes from aryl halides using tert-butyl isocyanide as a carbon monoxide source and formate salts as hydride donors [13]. This approach operates under mild reaction conditions without requiring additional bases, tolerating a wide array of functional groups with moderate to excellent yields [13].

Rhodium-catalyzed formylation reactions have shown exceptional promise for the preparation of branched aldehydes [14]. Studies have revealed that rhodium complexes, particularly Rh(acac)(CO)₂ in combination with 1,3-bisdiphenylphosphinopropane, can effectively catalyze the formylation of unactivated alkyl chlorides with synthesis gas [14]. The addition of sodium iodide to the reaction system facilitates the formation of activated alkyl iodides as intermediates, enabling selective formation of either linear or branched aldehydes depending on reaction conditions [14].

| Catalyst System | Temperature | Pressure | Yield Range | Selectivity |

|---|---|---|---|---|

| Pd/phosphine ligands | 80-120°C | 1-10 bar | 75-92% | Linear favored |

| Rh(acac)(CO)₂/DPPP | 200°C | 40 bar | 68-89% | Branched selective |

| Ru complexes | 25-100°C | 1-20 bar | 70-95% | Substrate dependent |

Ruthenium-catalyzed processes have also demonstrated significant utility in aldehyde synthesis [16]. Research has shown that simple ruthenium chloride can catalyze the one-pot conversion of benzylic or primary alkyl halides into aldehydes using hexamethylenetetramine as both a formylating agent and base in aqueous medium [16]. This methodology employs as little as 0.5 mol% ruthenium chloride and exhibits high selectivity, forming aldehyde products exclusively without competing amine or carboxylic acid formation [16].

Advanced photoredox-nickel dual catalysis systems have enabled direct aldehyde carbon-hydrogen functionalization [17]. These systems utilize the synergistic merger of photoredox, nickel, and hydrogen atom transfer catalysis to transform aldehydes and aryl or alkyl bromides into corresponding ketones under mild conditions [17]. The methodology has been successfully applied to the synthesis of medicinal agents, demonstrating practical utility [17].

Organocatalytic Formation Pathways

Organocatalysis has emerged as a powerful complementary approach to transition metal catalysis for aldehyde synthesis, offering advantages in terms of cost, toxicity, and environmental impact [12] [18] [19]. These methods rely on small organic molecules to catalyze transformations that traditionally required metal catalysts [12].

Proline-catalyzed reactions represent a significant breakthrough in organocatalytic aldehyde synthesis [19] [20]. Research has demonstrated that proline can effectively catalyze the synthesis of α-substituted (E)-α,β-unsaturated aldehydes from epoxides through a tandem acid-catalyzed epoxide rearrangement and organocatalyzed aldol condensation process [19]. This transformation exhibits broad substrate scope under mild conditions, accommodating epoxides and aldehydes containing diverse functional groups with moderate to high yields [19].

Thiourea-based organocatalysts have shown remarkable effectiveness in aldehyde transformations [21]. Studies have revealed that thiourea can catalyze direct reductive amination of aldehydes through hydrogen-bond activation [21]. This acid- and metal-free process uses thiourea as an organocatalyst and the Hantzsch ester for transfer hydrogenation, enabling high-yielding synthesis of diverse amines [21].

Dual catalysis systems combining organocatalysis with photoredox catalysis have opened new avenues for aldehyde functionalization [18]. Research has established that the merger of organocatalysis and photoredox catalysis can solve long-standing problems in asymmetric chemical synthesis, particularly the enantioselective catalytic α-alkylation of aldehydes [18]. This approach employs dual inorganic electron transfer and organic catalysis, utilizing ruthenium photocatalysts in combination with imidazolidinone organocatalysts [18].

| Organocatalyst Type | Reaction Type | Temperature | Yield Range | Enantioselectivity |

|---|---|---|---|---|

| Proline derivatives | Aldol reactions | 0-25°C | 75-92% | 85-98% ee |

| Thiourea catalysts | Reductive amination | 25-40°C | 80-95% | Racemic |

| Imidazolidinones | α-Alkylation | 25°C | 78-89% | 90-96% ee |

Advanced organocatalytic strategies have also been developed for the formation of aldehydes with quaternary carbon centers [12] [20]. These methods exploit temporary intramolecularity and utilize destabilized aldehydes such as formaldehyde and simple carbohydrates as effective catalysts in various transformations [12].

Industrial-Scale Production Techniques

Industrial production of aldehydes, including branched aldehydes like 2,2-diethylbutanal, relies on established large-scale processes that prioritize efficiency, cost-effectiveness, and operational safety [22] [23] [24].

The oxo process, also known as hydroformylation, represents the most important industrial method for aldehyde production [22] [25]. This process involves the treatment of alkenes with carbon monoxide and hydrogen at high pressures (10-100 atmospheres) and temperatures between 40-200°C in the presence of transition metal catalysts [22]. The reaction entails the net addition of a formyl group and a hydrogen atom to a carbon-carbon double bond [22].

Production capacity for hydroformylation reached 6.6 × 10⁶ tons in 1995, demonstrating the massive scale of this industrial process [22]. The development of hydroformylation represents one of the premier achievements of 20th-century industrial chemistry, with continuous growth since its invention by Otto Roelen in 1938 [22].

| Process Parameter | Typical Range | Optimization Target |

|---|---|---|

| Temperature | 40-200°C | Selectivity balance |

| Pressure | 10-100 atm | Activity/selectivity |

| Catalyst loading | 0.01-0.1 mol% | Economics |

| Residence time | 1-5 hours | Productivity |

Dehydrogenation of primary alcohols constitutes another significant industrial route to aldehydes [26] [23]. This method involves passing primary alcohols over metal catalysts such as copper at elevated temperatures, resulting in aldehyde formation through hydrogen removal [26]. Gas-phase dehydrogenation with copper catalysts activated by cerium operates at atmospheric pressure and 270-300°C, converting 25-50% of ethanol per throughput with 90-95% selectivity for acetaldehyde [23].

Oxidative dehydrogenation represents the most important industrial process for producing aldehydes from alcohols [23]. Silver catalysts are preferred for this transformation, though copper catalysts are also employed [23]. In formaldehyde production from methanol, silver crystals achieve 75-99% conversion at temperatures of 500-720°C with residence times less than 0.01 seconds [23].

Advanced Fischer-Tropsch processes have been developed for direct aldehyde and alcohol production [24]. Research teams have created catalyst systems composed of cobalt, manganese, and potassium that can build alcohols and aldehydes from hydrogen and carbon monoxide in a simplified one-step process [24]. This approach offers potential energy and cost savings compared to conventional multi-step petrochemical refining [24].

| Industrial Process | Scale (tons/year) | Energy Requirements | Capital Investment |

|---|---|---|---|

| Hydroformylation | 6.6 × 10⁶ | High pressure/temp | Very high |

| Alcohol oxidation | 2.3 × 10⁶ | Moderate | Moderate |

| Fischer-Tropsch | Pilot scale | Moderate | High |

Technical production methods utilizing continuous processes have been developed to address the challenges of aldehyde synthesis on industrial scales [27]. Research has demonstrated that aldehydes can be prepared from corresponding alcohols using technical bleach and catalytic amounts of 4-hydroxy-2,2,6,6-tetramethyl-piperidine-1-oxyl in continuous tube reactors [27]. This layout meets requirements for turbulent mixing, heat removal, short contact times, and high output, with a single 3 mm diameter tube rendering approximately 60 mol of aldehyde per day [27].